molecular formula C8H5FN2 B009970 5-Fluorophthalazine CAS No. 103119-77-3

5-Fluorophthalazine

Cat. No. B009970
M. Wt: 148.14 g/mol
InChI Key: KJCANNFKULYCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorophthalazine is a chemical compound with the molecular formula C8H5FN2 . It is a derivative of phthalazine, which is a heterocyclic compound. The exact properties and applications of 5-Fluorophthalazine are not widely documented in the literature.


Molecular Structure Analysis

The molecular structure of 5-Fluorophthalazine consists of a phthalazine core with a fluorine atom attached. The molecular weight is 148.137 Da . Detailed structural analysis using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) could provide more insights .

Scientific Research Applications

  • Colorectal and Breast Cancer Treatment : 5-fluorouracil (5FU) is notably effective in treating nonhematologic malignancies, particularly colorectal and breast cancers (Muggia, Peters, & Landolph, 2009).

  • Antineoplastic Agent : It functions as an active antineoplastic agent, inhibiting thymidylate synthase and DNA synthesis, thus impacting the treatment of advanced colorectal cancer (Pinedo & Peters, 1988).

  • Pharmacokinetics and Research Areas : Current research interests in fluoropyrimidines include pharmacokinetic information, distribution of enzymes controlling 5-FU activation, predictive pharmacologic testing, and synthesizing analogs lacking neurotoxicity (Myers, Diasio, Eliot, & Chabner, 1976).

  • Radiation Therapy Enhancement : 5-fluorouracil significantly augments the effectiveness of radiation therapy for locally unresectable carcinoma of the stomach, pancreas, and large bowel (Moertel et al., 1969).

  • Treatment of Disseminated Human Cancers : It is widely used in treating various human cancers, especially of the gastrointestinal tract, breast, and ovary (Stevens et al., 1984).

  • Mechanism of Action in Cancer Management : Despite its wide use in managing common malignancies, the precise mechanism of action remains somewhat unclear (Diasio & Harris, 1989).

  • Solid Tumors Treatment : It shows antitumor activity against epithelial malignancies arising in the gastrointestinal tract, breast, and head and neck (Malet-Martino & Martino, 2002).

  • Fungal RNA and DNA Synthesis Inhibition : 5-FC, a synthetic antimycotic compound related to 5-FU, inhibits fungal RNA and DNA synthesis in susceptible fungal cells (Vermes, Guchelaar, & Dankert, 2000).

  • Palliative Treatment in Advanced Cancer : 5-FU and 5-FUDR are used in the palliation of patients suffering from advanced cancer, particularly tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

  • Resistance Mechanisms and Predictive Biomarkers : DNA microarray profiling can identify genes involved in mediating resistance to 5-FU, offering potential targets for chemotherapy or predictive biomarkers of response to 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

  • Cardiovascular Toxicity Mechanisms : The mechanisms related to cardiovascular toxicity of 5-Fluorouracil are still under investigation (Focaccetti et al., 2015).

  • Clinical Outcome Prediction in Gastric Cancer : Gene expressions of enzymes in the 5-fluorouracil metabolic pathway may allow for accurate prediction of clinical outcomes in patients receiving fluoropyrimidine-based chemotherapy for gastric cancer (Ichikawa, 2006).

properties

IUPAC Name

5-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCANNFKULYCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545826
Record name 5-Fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorophthalazine

CAS RN

103119-77-3
Record name 5-Fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorophthalazine
Reactant of Route 2
Reactant of Route 2
5-Fluorophthalazine
Reactant of Route 3
5-Fluorophthalazine
Reactant of Route 4
5-Fluorophthalazine
Reactant of Route 5
5-Fluorophthalazine
Reactant of Route 6
5-Fluorophthalazine

Citations

For This Compound
5
Citations
CS Sumaria, YE Türkmen, VH Rawal - Organic letters, 2014 - ACS Publications
… A similar preference was observed with 5-chlorophthalazine and 5-fluorophthalazine, which produced naphthalenes 5 and 6, respectively, as the major products. In these instances, the …
Number of citations: 48 pubs.acs.org
S Schmalisch - 2021 - jlupub.ub.uni-giessen.de
Sustainable development in organic chemistry is driven by limited fossil raw materials, waste production and environmental pollution. The waste issue can be solved by catalysed one-…
Number of citations: 0 jlupub.ub.uni-giessen.de
RA Bunce, T Harrison, B Nammalwar - Heterocyclic Communications, 2012 - degruyter.com
Four phthalazine derivatives have been prepared from substituted 2-bromobenzaldehyde acetals by a sequence involving: (1) lithiation and formylation; (2) deprotection; and (3) …
Number of citations: 10 www.degruyter.com
T Harrison - Masters Abstracts International, 2012 - researchgate.net
The drug RAB1 was previously developed in our laboratory through the convergent synthesis of a dihydrophthalazine moiety with a diaminopyrimidine derivative1 (Figure 1). RAB1 has …
Number of citations: 0 www.researchgate.net
CS Sumaria - 2017 - search.proquest.com
… A similar preference was observed with 5-chlorophthalazine and 5-fluorophthalazine, which produced naphthalenes 71 and 73, respectively, as the major products. In these instances, …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.